molecular formula C10H18O2 B8463545 1,1-Bis[(prop-2-en-1-yl)oxy]butane CAS No. 35020-94-1

1,1-Bis[(prop-2-en-1-yl)oxy]butane

Cat. No.: B8463545
CAS No.: 35020-94-1
M. Wt: 170.25 g/mol
InChI Key: UYSVKUWLZQFGJB-UHFFFAOYSA-N
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Description

1,1-Bis[(prop-2-en-1-yl)oxy]butane (CAS RN: 35020-94-1), also known as 1,1-bis(allyloxy)butane, is a dialkyl ether derivative with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol . Its structure features a butane backbone substituted at the 1,1-positions with allyloxy (prop-2-en-1-yloxy) groups.

Properties

CAS No.

35020-94-1

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1,1-bis(prop-2-enoxy)butane

InChI

InChI=1S/C10H18O2/c1-4-7-10(11-8-5-2)12-9-6-3/h5-6,10H,2-4,7-9H2,1H3

InChI Key

UYSVKUWLZQFGJB-UHFFFAOYSA-N

Canonical SMILES

CCCC(OCC=C)OCC=C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 1,1-bis(allyloxy)butane and three related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features
1,1-Bis[(prop-2-en-1-yl)oxy]butane C₁₀H₁₈O₂ 170.25 Two allyl ether groups Unsaturated double bonds at allyl moieties
1-Chloro-4-[(prop-2-en-1-yl)oxy]butane C₇H₁₃ClO 164.63 One allyl ether, one chloro group Chlorine substituent at terminal position
1-(2-Propoxyethoxy)butane C₉H₂₀O₂ 160.25 Two ether linkages (saturated) Saturated propoxyethoxy chain
1,4-Bis[2-(prop-1-enyl)phenoxy]butane C₂₆H₃₀O₂ 386.52 Two aromatic phenoxy groups Rigid aromatic rings with propenyl groups

Physicochemical Properties

  • Reactivity: The allyl ether groups in 1,1-bis(allyloxy)butane enable participation in radical polymerization or Diels-Alder reactions due to conjugated double bonds . In contrast, 1-chloro-4-[(prop-2-en-1-yl)oxy]butane (CAS 61295-52-1) may undergo nucleophilic substitution at the chlorine atom, offering synthetic versatility . Saturated ethers like 1-(2-propoxyethoxy)butane (CAS 18854-58-5) exhibit lower reactivity, making them suitable as solvents or plasticizers . The aromatic phenoxy groups in 1,4-bis[2-(prop-1-enyl)phenoxy]butane enhance UV stability and rigidity, favoring applications in materials science .
  • Thermal Stability: Allyl ethers are prone to thermal decomposition at elevated temperatures, whereas saturated ethers (e.g., 1-(2-propoxyethoxy)butane) display higher thermal stability . The chlorine atom in 1-chloro-4-[(prop-2-en-1-yl)oxy]butane may reduce thermal stability compared to non-halogenated analogs .

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